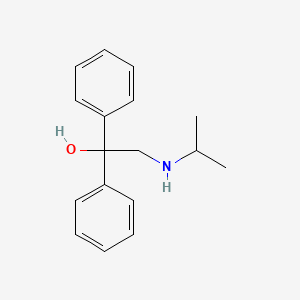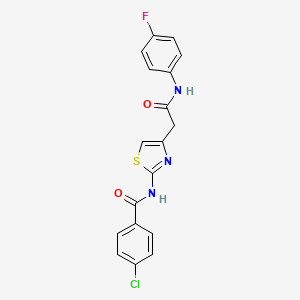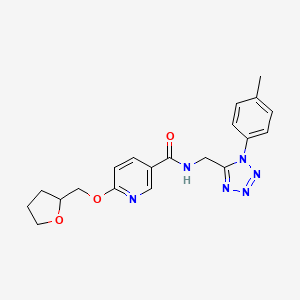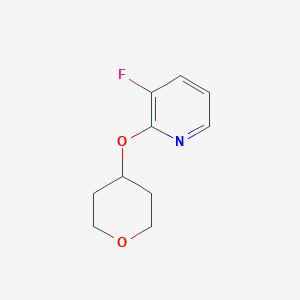
2-(Isopropylamino)-1,1-diphényl-1-éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C17H21NO It is a secondary amine and a tertiary alcohol, characterized by the presence of an isopropylamino group attached to a diphenylmethanol structure
Applications De Recherche Scientifique
2-(Isopropylamino)-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is the β adrenoceptor . This compound is a non-selective β adrenoceptor agonist . The β adrenoceptors play a crucial role in various physiological processes, including heart rate regulation and bronchodilation .
Mode of Action
2-(Isopropylamino)-1,1-diphenyl-1-ethanol interacts with its targets, the β adrenoceptors, by binding to them and activating them . This activation leads to a series of intracellular events, resulting in increased heart rate and bronchodilation .
Biochemical Pathways
The activation of β adrenoceptors by 2-(Isopropylamino)-1,1-diphenyl-1-ethanol affects several biochemical pathways. These include the adenylyl cyclase pathway, which leads to an increase in cyclic AMP levels in the cell, promoting protein kinase A activity . This can lead to various downstream effects, including increased heart rate and bronchodilation .
Pharmacokinetics
The pharmacokinetics of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed when given orally . The compound binds extensively to plasma albumin, and its clearance is increased at doses greater than 600mg due to an increase in the unbound fraction of the drug . It is metabolized to glucuronide conjugate metabolites that are excreted in the urine .
Result of Action
The molecular and cellular effects of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol’s action include increased heart rate and bronchodilation . These effects are the result of the activation of β adrenoceptors and the subsequent increase in cyclic AMP levels and protein kinase A activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. For instance, factors that affect the body’s absorption, distribution, metabolism, and excretion of the compound can impact its bioavailability and therapeutic effect . These factors can include diet, physical activity, exposure to pollutants, and stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol typically involves the reaction of diphenylmethanol with isopropylamine. One common method is the reductive amination of diphenylmethanol using isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound can be purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropylamino)-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of diphenyl ketone.
Reduction: Formation of diphenylmethane.
Substitution: Formation of various substituted diphenylmethane derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: An antihistamine with a similar diphenylmethanol structure.
Bisoprolol: A beta-blocker with an isopropylamino group.
Uniqueness
2-(Isopropylamino)-1,1-diphenyl-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tertiary alcohol and secondary amine functionalities allow for diverse chemical reactivity and potential therapeutic applications.
Propriétés
IUPAC Name |
1,1-diphenyl-2-(propan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(2)18-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18-19H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVYHGOULWNYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-methanesulfonylphenyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2585928.png)

![3-cyclopropyl-6-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2585930.png)
![1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2585931.png)
![3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2585934.png)
![2-[3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2585935.png)

![2-(2-chloro-6-fluorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2585938.png)

![2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2585943.png)
![Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2585947.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2585948.png)


